

What is Melatonin-d3 and its chemical properties

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Compound of Interest

Compound Name: Melatonin-d3

Cat. No.: B12417793

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Melatonin-d3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin-d3, a deuterated isotopologue of melatonin, serves as an indispensable tool in biomedical and pharmaceutical research. Its primary application lies in its use as an internal standard for the highly sensitive and specific quantification of endogenous melatonin in various biological matrices through mass spectrometry-based techniques. The substitution of three hydrogen atoms with deuterium atoms on the N-acetyl group results in a molecule that is chemically identical to melatonin in its behavior during extraction and chromatographic separation, yet is distinguishable by its higher mass. This key characteristic allows for precise and accurate measurement of melatonin levels, which is crucial for studies related to circadian rhythms, sleep disorders, and the therapeutic monitoring of melatonin supplementation. This guide provides an in-depth overview of the chemical properties, synthesis, and analytical applications of **Melatonin-d3**.

Chemical Properties

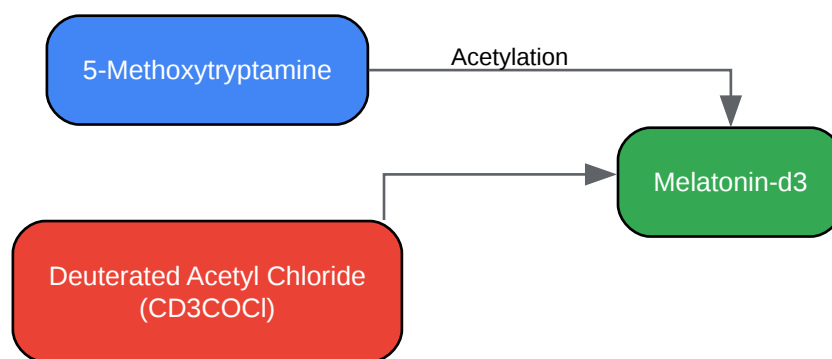
Melatonin-d3, also known as N-acetyl-5-methoxytryptamine-d3, is a stable, non-radioactive labeled compound. Its physical and chemical properties are summarized in the table below. The properties of unlabeled melatonin are included for comparison, as specific experimental data for some properties of the deuterated form are not readily available and can be reasonably approximated by the non-deuterated form.

Property	Melatonin-d3	Melatonin	Reference
Chemical Formula	C ₁₃ H ₁₃ D ₃ N ₂ O ₂	C ₁₃ H ₁₆ N ₂ O ₂	[1]
Molecular Weight	235.30 g/mol	232.28 g/mol	[1]
CAS Number	90735-69-6	73-31-4	[1]
Appearance	White to off-white crystalline powder	Pale yellow leaflets from benzene	
Melting Point	Not specified; expected to be similar to Melatonin	116-118 °C	
Solubility	Soluble in Acetonitrile, DMSO, DMF, and Ethanol	Slightly soluble in water; Soluble in acetone, ethyl acetate, and methanol	
Mass Spectrometry (ESI+)	Predominant ion [M+H] ⁺ at m/z = 236	Predominant ion [M+H] ⁺ at m/z = 233	[2]
Key MS/MS Fragment	m/z = 174 (loss of N-acetyl-d3 group)	m/z = 174 (loss of N-acetyl group)	[2]

Synthesis of Melatonin-d3

The synthesis of **Melatonin-d3** is most commonly achieved through the acetylation of 5-methoxytryptamine using a deuterated acetylating agent. This straightforward approach ensures the specific incorporation of deuterium atoms at the N-acetyl position.

Synthesis Pathway



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Caption: Synthesis of **Melatonin-d3**.

Experimental Protocol: Synthesis of Melatonin-d3

This protocol outlines a general procedure for the synthesis of **Melatonin-d3**. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Materials:

- 5-Methoxytryptamine
- Deuterated acetyl chloride (CD_3COCl)
- Anhydrous dichloromethane (DCM)
- Anhydrous triethylamine (TEA) or another suitable base
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

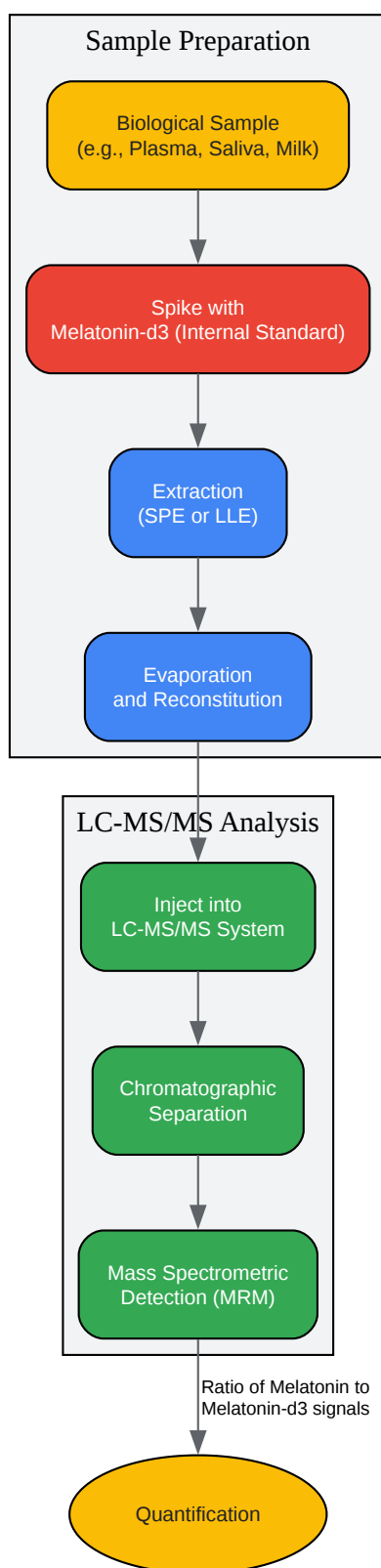
- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxytryptamine in anhydrous dichloromethane.

- **Addition of Base:** Add anhydrous triethylamine to the solution. The base acts as a scavenger for the hydrochloric acid by-product.
- **Acetylation:** Cool the reaction mixture in an ice bath. Slowly add a solution of deuterated acetyl chloride in anhydrous dichloromethane dropwise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **Melatonin-d3** by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
- **Characterization:** Confirm the identity and purity of the synthesized **Melatonin-d3** using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application in Quantitative Analysis

The primary and most critical application of **Melatonin-d3** is as an internal standard for the quantification of melatonin in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The co-extraction and analysis of the analyte (melatonin) and the deuterated internal standard (**Melatonin-d3**) allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise results.

Experimental Workflow for Melatonin Quantification



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Caption: Melatonin quantification workflow.

Experimental Protocol: Quantification of Melatonin using Melatonin-d3 Internal Standard

This protocol provides a general methodology for the quantification of melatonin in a biological matrix. Specific parameters may need to be optimized depending on the sample type and instrumentation.

Materials:

- Biological sample (e.g., plasma, saliva, milk)
- **Melatonin-d3** internal standard stock solution of known concentration
- Melatonin analytical standard for calibration curve
- Solvents for extraction (e.g., dichloromethane, ethyl acetate, methanol)
- Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) apparatus
- Nitrogen evaporator
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation:
 - Thaw the biological samples to room temperature.
 - To a known volume or weight of the sample, add a precise amount of the **Melatonin-d3** internal standard solution.
 - Vortex the sample to ensure thorough mixing.
- Extraction:
 - Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the sample onto the cartridge. Wash the cartridge to

remove interfering substances. Elute the melatonin and **Melatonin-d3** with an appropriate solvent.

- Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the sample. Vortex vigorously to extract the analytes into the organic phase. Centrifuge to separate the layers and collect the organic layer.
- Evaporation and Reconstitution:
 - Evaporate the collected eluate or organic layer to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried residue in a small, known volume of a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).
- LC-MS/MS Analysis:
 - Chromatography: Inject the reconstituted sample onto a suitable HPLC or UHPLC column (e.g., C18). Use a mobile phase gradient (e.g., water with formic acid and acetonitrile or methanol) to achieve chromatographic separation of melatonin from other sample components.
 - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both melatonin and **Melatonin-d3**.
 - Melatonin transition: m/z 233 → 174
 - **Melatonin-d3** transition: m/z 236 → 174
- Quantification:
 - Construct a calibration curve by analyzing a series of melatonin standards of known concentrations, each spiked with the same amount of **Melatonin-d3**.
 - Plot the ratio of the peak area of melatonin to the peak area of **Melatonin-d3** against the concentration of the melatonin standards.

- Determine the concentration of melatonin in the unknown samples by interpolating the peak area ratio from the calibration curve.

Conclusion

Melatonin-d3 is a vital tool for researchers in various scientific disciplines. Its use as an internal standard in LC-MS/MS-based quantification methods provides the accuracy and precision necessary for reliable measurement of melatonin in biological systems. The straightforward synthesis and well-established analytical protocols make it an accessible and essential component of modern bioanalytical research.

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